molecular formula C20H12BrCl2N3 B11525399 N-[(E)-(3-bromophenyl)methylidene]-2-(2,4-dichlorophenyl)-1H-benzimidazol-6-amine

N-[(E)-(3-bromophenyl)methylidene]-2-(2,4-dichlorophenyl)-1H-benzimidazol-6-amine

Cat. No.: B11525399
M. Wt: 445.1 g/mol
InChI Key: YUGJGHIOFVXWQU-UHFFFAOYSA-N
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Description

(E)-1-(3-BROMOPHENYL)-N-[2-(2,4-DICHLOROPHENYL)-1H-1,3-BENZODIAZOL-5-YL]METHANIMINE is a complex organic compound that features a bromophenyl group and a dichlorophenyl group attached to a benzodiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3-BROMOPHENYL)-N-[2-(2,4-DICHLOROPHENYL)-1H-1,3-BENZODIAZOL-5-YL]METHANIMINE typically involves a multi-step process. The initial step often includes the preparation of the benzodiazole ring, followed by the introduction of the bromophenyl and dichlorophenyl groups through substitution reactions. The reaction conditions generally require the use of solvents such as dichloromethane or toluene, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is common to optimize the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(3-BROMOPHENYL)-N-[2-(2,4-DICHLOROPHENYL)-1H-1,3-BENZODIAZOL-5-YL]METHANIMINE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogen substitution reactions can occur in the presence of nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of appropriate solvents to dissolve the reactants and facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(E)-1-(3-BROMOPHENYL)-N-[2-(2,4-DICHLOROPHENYL)-1H-1,3-BENZODIAZOL-5-YL]METHANIMINE has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound may be used in biochemical assays to investigate enzyme interactions or as a probe in molecular biology experiments.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which (E)-1-(3-BROMOPHENYL)-N-[2-(2,4-DICHLOROPHENYL)-1H-1,3-BENZODIAZOL-5-YL]METHANIMINE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological activities. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3-BROMOPHENYL)-N-[2-(2,4-DICHLOROPHENYL)-1H-1,3-BENZODIAZOL-5-YL]METHANIMINE: A similar compound without the (E)-configuration.

    2-(2,4-DICHLOROPHENYL)-1H-1,3-BENZODIAZOL-5-YL]METHANIMINE: Lacks the bromophenyl group.

    1-(3-BROMOPHENYL)-N-[2-(2,4-DICHLOROPHENYL)-1H-1,3-BENZODIAZOL-5-YL]ETHANIMINE: Contains an ethyl group instead of a methylene group.

Uniqueness

(E)-1-(3-BROMOPHENYL)-N-[2-(2,4-DICHLOROPHENYL)-1H-1,3-BENZODIAZOL-5-YL]METHANIMINE is unique due to its specific configuration and the presence of both bromophenyl and dichlorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where these properties are desired.

Properties

Molecular Formula

C20H12BrCl2N3

Molecular Weight

445.1 g/mol

IUPAC Name

1-(3-bromophenyl)-N-[2-(2,4-dichlorophenyl)-3H-benzimidazol-5-yl]methanimine

InChI

InChI=1S/C20H12BrCl2N3/c21-13-3-1-2-12(8-13)11-24-15-5-7-18-19(10-15)26-20(25-18)16-6-4-14(22)9-17(16)23/h1-11H,(H,25,26)

InChI Key

YUGJGHIOFVXWQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C=NC2=CC3=C(C=C2)N=C(N3)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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